Cas no 1910-41-4 (FADH)

FADH structure
FADH structure
Produktname:FADH
CAS-Nr.:1910-41-4
MF:C27H35N9O15P2
MW:787.565627336502
CID:142746
PubChem ID:446013

FADH Chemische und physikalische Eigenschaften

Namen und Kennungen

    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl] hydrogen phos
    • flavin adenine dinucleotide fully reduced neutral
    • Riboflavin5'-(trihydrogen diphosphate), 1,5-dihydro-, P'&reg
    • [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen diphosphate (non-preferr
    • [5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl [[5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxy-pentoxy]-hydroxy-phosphoryl] hydrogen phosphate
    • 1,5-dihydro-FAD
    • 5'-ester with adenosine
    • FADH
    • Reduced flavine 2 adenine dinucleotide
    • FADH
    • Dihydro-FAD
    • Benzo[g]pteridine, riboflavin 5'-(trihydrogen diphosphate) deriv.
    • Adenosine pyrophosphate, 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5- tetrahydroxypentyl)alloxazine (7CI)
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5- tetrahydroxypentyl)alloxazine (8CI)
    • Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'→5'-ester with adenosine
    • flavin adenine dinucleotide (reduced)
    • Benzo[gr]pteridine riboflavin 5'-(trihydrogen diphosphate) deriv
    • 1,5-dihydro-Riboflavin 5'-(trihydrogen diphosphate) P'->5'-ester with adenosine
    • Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'-5'-ester with adenosine
    • 1,5-dihydro-P-5-ester with adenosine
    • C01352
    • Q27102690
    • CHEBI:17877
    • adenosine 5'-{3-[D-ribo-5-(7,8-dimethyl-2,4-dioxo-1,2,3,4,5,10-tetrahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen diphosphate}
    • Adenosine pyrophosphate, 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (7CI)
    • Dihydro-FAD
    • SCHEMBL4363188
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
    • adenosine 5'-(3-{D-ribo-5-[7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl]-2,3,4-trihydroxypentyl} dihydrogen diphosphate)
    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4S)-5-(7,8-dimethyl-2,
    • C27H35N9O15P2
    • DTXSID301343006
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (8CI)
    • 1910-41-4
    • [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
    • Reduced flavine adenine dinucleotide
    • Q27113979
    • Adenosine pyrophosphate 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
    • Adenosine pyrophosphate, 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
    • DIHYDROFLAVINE-ADENINE DINUCLEOTIDE
    • flavin adenine dinucleotide reduced
    • FADH2
    • Benzo[g]pteridine riboflavin 5'-(trihydrogen diphosphate) deriv
    • Adenosine 5-(trihydrogen pyrophosphate)
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'->5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
    • C27-H35-N9-O15-P2
    • {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}[({[(2R,3S,4S)-5-{7,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H,10H-benzo[g]pteridin-10-yl}-2,3,4-trihydroxypentyl]oxy}(hydroxy)phosphoryl)oxy]phosphinic acid
    • Adenosine pyrophosphate, 5'->5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
    • Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'-5'-ester with adenosine (9CI)
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (8CI)
    • Adenosine pyrophosphate, 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (7CI)
    • Benzo[g]pteridine, riboflavin 5'-(trihydrogen diphosphate) deriv.
    • [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen diphosphate (non-preferred name)
    • 1,5-dihydro-FAD(2-)
    • (2R,3S,4S)-5-{7,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H,10H-benzo[g]pteridin-10-yl}-2,3,4-trihydroxypentyl ({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate
    • dihydroflavin adenine dinucleotide(2-)
    • 1,5-dihydro-FAD dianion
    • FADH2 dianion
    • dihydroflavin adenine dinucleotide dianion
    • FADH(2)
    • Inchi: InChI=1S/C27H35N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,32,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43)/p-2
    • InChI-Schlüssel: YPZRHBJKEMOYQH-UHFFFAOYSA-L
    • Lächelt: OC(C(C(CN1C2C=C(C(=CC=2NC2C(NC(NC1=2)=O)=O)C)C)O)O)COP(OP(OCC1OC(N2C=NC3=C(N=CN=C23)N)C(O)C1O)(=O)[O-])(=O)[O-]

Berechnete Eigenschaften

  • Genaue Masse: 787.17278544g/mol
  • Monoisotopenmasse: 787.17278544g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 11
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 21
  • Schwere Atomanzahl: 53
  • Anzahl drehbarer Bindungen: 13
  • Komplexität: 1520
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 7
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 356Ų
  • XLogP3: -4.8

FADH Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1R:R:H2, C:9027-05-8, C:2460646-90-4, S:H2O, 42 h, 20-30°C, pH 8
Referenz
E. coli Nickel-Iron Hydrogenase 1 Catalyses Non-native Reduction of Flavins: Demonstration for Alkene Hydrogenation by Old Yellow Enzyme Ene-reductases
By Joseph Srinivasan, Shiny et al, Angewandte Chemie, 2021, 60(25), 13824-13828

Synthetic Routes 2

Reaktionsbedingungen
1.1R:O2, C:37256-83-0, C:1910-41-4, S:Me(CH2)10Me, S:H2O, 30 min, pH 7.5
2.1S:H2O, 30 min, pH 7.5
Referenz
Development of a high performance electrochemical cofactor regeneration module and its application to the continuous reduction of FAD
By Ruinatscha, Reto et al, Journal of Molecular Catalysis B: Enzymatic, 2014, 103, 100-105

FADH Raw materials

FADH Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Amadis Chemical Company Limited
Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hebei Ganmiao New material Technology Co., LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge